Hyoscyamine methylbromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
74347-29-8 |
|---|---|
Molecular Formula |
C18H26BrNO3 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C18H26NO3.BrH/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;/h3-7,14-17,20H,8-12H2,1-2H3;1H/q+1;/p-1/t14-,15+,16?,17-;/m1./s1 |
InChI Key |
XMLNCADGRIEXPK-SXMODBHXSA-M |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)C.[Br-] |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Other CAS No. |
2870-71-5 |
Pictograms |
Irritant |
Synonyms |
8-methylatropinium nitrate atropine iodomethylate atropine methonitrate atropine methylbromide methyl atropine methylatropine methylatropine bromide methylatropine iodide methylatropine iodide, (endo-(+-))-isomer methylatropine iodide, (endo-3(R))-isomer methylatropine iodide, (endo-3(S))-isomer methylatropine iodide, 3H-labeled, (endo-(+-))-isomer methylatropine nitrate methylatropine nitrate, (endo-(+-))-isomer methylatropine nitrite, (endo-(+-))-isomer methylatropine sulfate (2:1), (endo-(+-))-isomer methylatropine, endo-3(R)-isomer methylatropine, endo-3(S)-isomer N-methylatropine |
Origin of Product |
United States |
Chemical Derivations and Biosynthesis Pathways of Hyoscyamine Methylbromide
Biosynthesis of Hyoscyamine (B1674123) in Solanaceae Plants
Hyoscyamine is a prominent tropane (B1204802) alkaloid found in various species of the Solanaceae family, such as Atropa belladonna, Datura stramonium, and Hyoscyamus niger. wikipedia.orgslideshare.netfrontiersin.org The biosynthesis of this compound is a complex process that occurs primarily in the roots of these plants, from where it is then translocated to the aerial parts. frontiersin.orgwiley.com
Enzymatic Pathways and Precursors (e.g., L-ornithine, putrescine)
The biosynthetic journey to hyoscyamine begins with the amino acid L-ornithine, which serves as the primary precursor. wikipedia.orgmdpi.combohrium.com The pathway involves a series of enzymatic reactions that construct the characteristic tropane ring system.
The initial step is the decarboxylation of L-ornithine to produce putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). wikipedia.orgfrontiersin.orgresearchgate.net Alternatively, putrescine can also be synthesized from L-arginine via arginine decarboxylase (ADC). frontiersin.orgresearchgate.net Putrescine then undergoes methylation to form N-methylputrescine, a crucial step catalyzed by putrescine N-methyltransferase (PMT). wikipedia.orgmdpi.comnih.gov This reaction is considered a committed step in the biosynthesis of tropane alkaloids. wiley.com
The subsequent step involves the oxidative deamination of N-methylputrescine by a copper-containing enzyme, N-methylputrescine oxidase (MPO), to yield 4-methylaminobutanal. mdpi.comnih.gov This aldehyde spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. wikipedia.orgmdpi.com This cation is a key intermediate, acting as a branch point for the biosynthesis of various alkaloids, including nicotine (B1678760) and other tropane alkaloids. mdpi.combohrium.com
The N-methyl-Δ¹-pyrrolinium cation then condenses with a molecule derived from the Krebs cycle, ultimately leading to the formation of the tropane ring structure. The tropinone (B130398) intermediate is then stereospecifically reduced by tropinone reductase I (TR-I) to tropine (B42219). wiley.comnih.gov Finally, tropine is esterified with tropic acid, which is derived from the amino acid phenylalanine, to form hyoscyamine. slideplayer.com The rearrangement of an earlier intermediate, littorine (B1216117), to hyoscyamine is catalyzed by the enzyme littorine mutase (CYP80F1). researchgate.netresearchgate.net
Table 1: Key Enzymes and Precursors in Hyoscyamine Biosynthesis
| Precursor | Enzyme | Product |
|---|---|---|
| L-ornithine | Ornithine Decarboxylase (ODC) | Putrescine |
| Putrescine | Putrescine N-methyltransferase (PMT) | N-methylputrescine |
| N-methylputrescine | N-methylputrescine Oxidase (MPO) | 4-methylaminobutanal |
| 4-methylaminobutanal | (Spontaneous cyclization) | N-methyl-Δ¹-pyrrolinium cation |
| Tropinone | Tropinone Reductase I (TR-I) | Tropine |
| Littorine | Littorine Mutase (CYP80F1) | Hyoscyamine |
Genetic and Molecular Regulation of Tropane Alkaloid Biosynthesis
The biosynthesis of tropane alkaloids, including hyoscyamine, is under tight genetic and molecular control. pnas.organnualreviews.org The genes encoding the key enzymes in this pathway have been identified and characterized in several Solanaceae species. wiley.com For instance, the genes for putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H), another important enzyme in the pathway that can convert hyoscyamine to scopolamine (B1681570), have been cloned and studied. wiley.comnih.gov
The expression of these biosynthetic genes is often tissue-specific, with the highest levels of transcription typically found in the roots. frontiersin.orgwiley.com For example, the mRNA for PMT is most abundant in the root pericycle. wiley.com This spatial regulation suggests a complex system of transport for both the biosynthetic intermediates and the final alkaloid products throughout the plant. wiley.comannualreviews.org
Furthermore, the expression of these genes can be influenced by various internal and external factors. Elicitors like methyl jasmonate have been shown to induce the expression of genes involved in tropane alkaloid biosynthesis, leading to increased accumulation of these compounds. frontiersin.orgnih.gov This indicates the presence of signal transduction pathways that regulate the production of these secondary metabolites in response to environmental cues. annualreviews.org The independent evolution of tropane alkaloid biosynthesis in different plant families, such as Solanaceae and Erythroxylaceae, highlights the recruitment of different enzymes to perform similar catalytic functions, a phenomenon known as convergent evolution. pnas.orgpnas.orgnih.gov
In vitro Culture Systems for Biosynthetic Pathway Elucidation
In vitro culture systems, such as hairy root cultures, have been invaluable tools for studying the biosynthesis of tropane alkaloids. wiley.comresearchgate.net These cultures offer a controlled environment to investigate the enzymatic steps, identify intermediates, and study the regulation of the pathway, free from the complexities of the whole plant. researchgate.net
Hairy root cultures, induced by infection with Agrobacterium rhizogenes, are particularly advantageous as they are genetically stable and often exhibit high growth rates and biosynthetic capacities comparable to or even exceeding those of the parent plant's roots. wiley.com These systems have been instrumental in elucidating the later steps of the hyoscyamine pathway, including the rearrangement of littorine to hyoscyamine. researchgate.net By feeding labeled precursors to these cultures and analyzing the resulting products, researchers can trace the metabolic flow through the pathway. researchgate.netcdnsciencepub.com Moreover, genetic manipulation of these cultures, such as the overexpression or suppression of specific genes, has provided direct evidence for the function of individual enzymes and has opened up possibilities for the metabolic engineering of tropane alkaloid production. wiley.com
Synthetic Approaches to Quaternary Ammonium (B1175870) Tropane Derivatives
While hyoscyamine is a natural product, hyoscyamine methylbromide is a semi-synthetic derivative. The conversion involves the chemical modification of the tertiary amine group in the tropane ring of hyoscyamine.
Chemical Transformation of Hyoscyamine to this compound
The synthesis of this compound from hyoscyamine is achieved through a process called quaternization. This chemical reaction involves the N-alkylation of the tertiary amine of the tropane ring with a methylating agent, typically methyl bromide. slideplayer.com
In this reaction, the nitrogen atom of the tropane ring acts as a nucleophile and attacks the electrophilic methyl group of methyl bromide. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion. The product is a quaternary ammonium salt, this compound, where the nitrogen atom is bonded to four carbon atoms and carries a positive charge, which is balanced by the bromide anion.
The stereochemistry of this quaternization reaction is of particular interest. The incoming alkyl group, in this case, the methyl group, preferentially approaches from the equatorial position of the tropane ring system. slideplayer.comacs.org This stereoselectivity is a characteristic feature of the quaternization of tropane alkaloids. slideplayer.com
Pharmacological Investigations of Hyoscyamine Methylbromide
Muscarinic Acetylcholine (B1216132) Receptor Antagonism Profile
Non-Selective Competitive Antagonism
Hyoscyamine (B1674123) methylbromide functions as a muscarinic acetylcholine receptor antagonist. ncats.io It exhibits a competitive and non-selective antagonism towards muscarinic receptors. drugbank.com This means it vies with the neurotransmitter acetylcholine for the same binding sites on these receptors, but does not activate them, thereby inhibiting acetylcholine's effects. drugbank.com This antagonism is reversible, and its effects can be surmounted by elevating the concentration of acetylcholine at the receptor sites. drugbank.comnih.gov The N-methylation of hyoscyamine has been noted to increase its binding affinity. nih.gov
Receptor Subtype Affinities and Selectivity Profiles (M1-M5) in Research Models
Hyoscyamine, the parent compound of hyoscyamine methylbromide, demonstrates affinity for all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5). drugbank.com While it is considered non-selective, some studies indicate variations in its affinity for the different subtypes. drugbank.comnih.gov For instance, one study reported that hyoscyamine has the highest affinity for the M2 receptor subtype. nih.gov Another study, however, using cloned human muscarinic receptors, showed varying inhibition constants (Ki) for atropine (B194438) (a racemic mixture of d- and l-hyoscyamine) across the subtypes. fao.org
Research on the enantiomers of hyoscyamine has provided further insight. In one study using rabbit vas deferens (M1), rat atrium (M2), and rat ileum (M3), the S-(-)-hyoscyamine enantiomer showed significantly higher affinity (pA2 values of 9.33, 8.95, and 9.04, respectively) compared to the R-(+)-hyoscyamine enantiomer (pA2 values of 7.05, 7.25, and 6.88, respectively). researchgate.net
| Receptor Subtype | R-(+)-Hyoscyamine pKi (± SD) | S-(-)-Hyoscyamine pKi (± SD) |
|---|---|---|
| m1 | 8.21 (± 0.07) | 9.48 (± 0.18) |
| m2 | 7.89 (± 0.06) | 9.45 (± 0.31) |
| m3 | 8.06 (± 0.18) | 9.30 (± 0.19) |
| m4 | 8.35 (± 0.11) | 9.55 (± 0.13) |
| m5 | 8.17 (± 0.08) | 9.24 (± 0.30) |
Cholinergic System Modulation
Interference with Acetylcholine Actions at Postganglionic Neuroeffector Junctions
This compound specifically targets and inhibits the actions of acetylcholine at structures innervated by postganglionic cholinergic nerves. nih.gov These neuroeffector junctions are the sites where signals from the parasympathetic nervous system are transmitted to effector organs. ivis.org By blocking the muscarinic receptors at these junctions, this compound effectively curtails the transmission of parasympathetic nerve impulses. ivis.orgdrugbank.com This blockade applies to smooth muscles that respond to acetylcholine, even those lacking direct cholinergic innervation. nih.gov Importantly, at therapeutic concentrations, it does not affect autonomic ganglia. nih.govncats.io
Effects on Isolated Organ Preparations (e.g., smooth muscle, cardiac muscle, exocrine glands)
The antagonistic effects of hyoscyamine and its derivatives are readily observable in isolated organ preparations. These peripheral cholinergic receptors are located in the autonomic effector cells of various tissues. nih.gov
Smooth Muscle: In smooth muscle tissues, such as those found in the gastrointestinal tract, antagonism of M3 receptors leads to a reduction in peristalsis and bladder contraction. drugbank.comnih.gov This results in decreased gastrointestinal propulsive motility. nih.gov
Cardiac Muscle: In cardiac tissue, particularly the sinoatrial and atrioventricular nodes, the blockade of M2 receptors results in an increased heart rate and atrial contractility. drugbank.comnih.gov
Exocrine Glands: The function of exocrine glands is also significantly affected. The antagonism of muscarinic receptors leads to a decrease in secretions from salivary, bronchial, gastric, and sweat glands. drugbank.comnih.gov
Advanced Analytical Methodologies for Hyoscyamine Methylbromide Research
Chromatographic Techniques for Separation and Quantitation
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For hyoscyamine (B1674123) methylbromide, various chromatographic techniques have been adapted and optimized to handle its specific chemical properties, particularly its quaternary ammonium (B1175870) structure.
Liquid Chromatography (LC) Applications in Research
Liquid chromatography (LC) is a versatile technique widely employed for the analysis of tropane (B1204802) alkaloids like hyoscyamine. In research settings, LC methods are developed to separate hyoscyamine from its related alkaloids and degradation products. For instance, a method for identifying and estimating the levo and dextro isomers of hyoscyamine utilizes liquid chromatography for separations on a 25 cm Chirobiotic T2 column. nih.gov The mobile phase for this separation consists of 3.0 mL of acetic acid and 2.0 mL of triethylamine (B128534) mixed with 1000 mL of methanol (B129727). nih.gov This approach is foundational for more advanced techniques like HPLC.
A multilaboratory study has also validated an LC method for determining atropine (B194438) (a racemic mixture of hyoscyamine isomers) and hyoscyamine sulfate (B86663) in commercial products, showcasing the robustness of LC for quality control and research purposes. nih.gov These methods often involve sample preparation in methanol or a methanol-water mixture. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) offers higher resolution and sensitivity compared to standard LC, making it a preferred method for quantitative analysis. Reversed-phase (RP) HPLC is commonly used for tropane alkaloids. One RP-HPLC method utilizes a Waters XTerra RP-18 column with a gradient of acetonitrile (B52724) in 15 mM ammonia (B1221849) solution, achieving baseline separation of several alkaloids within 20 minutes. nih.gov This method proved to be 1.5- to 7-fold more sensitive than HPTLC for certain alkaloids. nih.govresearchgate.net
For quaternary alkaloids like hyoscyamine methylbromide, specialized columns and mobile phases are necessary. A mixed-mode polymeric sorbent has been used in a reversed-phase cation-exchange solid-phase extraction (SPE) procedure to recover l-hyoscyamine (B7768854) and the related quaternary alkaloid, scopolamine-N-methyl bromide. nih.govresearchgate.net The Primesep 200 column, which contains embedded acidic ionizable groups, is another example of a specialized stationary phase capable of retaining hyoscyamine for analysis. sielc.com
Table 1: HPLC Method Parameters for Tropane Alkaloid Analysis
| Parameter | Method 1 Details | Method 2 Details |
|---|---|---|
| Column | Waters XTerra RP-18 nih.gov | Primesep 200 sielc.com |
| Mobile Phase | Gradient of acetonitrile in 15 mM ammonia solution nih.gov | Not specified, but method is UV compatible sielc.com |
| Application | Separation of l-hyoscyamine, scopolamine (B1681570), and related compounds nih.gov | Retention and analysis of hyoscyamine sielc.com |
| Detection | Diode Array Detection (DAD) researchgate.netresearchgate.net | UV Detection sielc.com |
High-Performance Thin-Layer Chromatography (HPTLC) in Biosynthetic Studies
High-Performance Thin-Layer Chromatography (HPTLC) is a valuable tool for the rapid screening and quantification of compounds in complex mixtures, such as plant extracts used in biosynthetic studies. researchgate.net HPTLC methods have been developed for the simultaneous separation of l-hyoscyamine, scopolamine, and their quaternary derivatives. researchgate.net
One such HPTLC-densitometric assay on silica (B1680970) gel plates involves a two-step development process. The first development uses a mobile phase of acetone-methanol-water-25% ammonia (85:5:5:8, v/v) to separate l-hyoscyamine and scopolamine. researchgate.net A second development with acetonitrile-methanol-85% formic acid (120:5:5, v/v) is then applied to separate more polar compounds like scopolamine-N-oxide and scopolamine-N-methyl bromide. researchgate.netresearchgate.net Densitometric detection is typically performed at 205 nm. researchgate.net This technique is particularly useful in monitoring the levels of biosynthetic precursors and final products in plant in vitro culture systems. researchgate.net
Stereoisomeric Analysis and Chiral Separations
Hyoscyamine possesses a chiral center, leading to the existence of two stereoisomers: (-)-hyoscyamine (levo) and (+)-hyoscyamine (dextro). The biological activity is primarily attributed to the levo-isomer. nih.gov Therefore, methods that can separate and quantify these isomers are crucial.
Identification and Estimation of Levo and Dextro Isomers in Research Materials
Chiral chromatography is the primary technique for the separation of hyoscyamine enantiomers. Chiral HPLC methods have been developed that can resolve the levo and dextro forms, which is essential as the inactive dextro-isomer can be present due to racemization over time. urjc.es
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of l-hyoscyamine in human plasma utilizes a chiral MZ column (250 mm × 4.6 mm, 5.0 μm). nih.gov The chromatographic separation is achieved using a stepwise gradient elution with n-hexane, isopropanol, and diethylamine (B46881) as mobile phases. nih.gov Another method for separating the enantiomers of atropine and hyoscyamine employs a Chirobiotic T2 column with a mobile phase of methanol, acetic acid, and triethylamine. nih.govresearchgate.net This method successfully separated the two peaks corresponding to the isomers in atropine sulfate and homatropine (B1218969) methylbromide. nih.govresearchgate.net
Capillary electrophoresis (CE) has also emerged as a powerful alternative to polarimetry for chiral separations. A validated CE method for the separation of atropine enantiomers uses a commercially available sulfated beta-cyclodextrin (B164692) as a chiral selector, enabling baseline separation of the analytes. nih.gov
Table 2: Chiral Separation Techniques for Hyoscyamine Isomers
| Technique | Stationary Phase / Selector | Mobile Phase / Buffer | Key Finding |
|---|---|---|---|
| Chiral HPLC-MS/MS | Chiralpak® AY-3 polysaccharide-based column urjc.es | Ethanol with 0.05% diethylamine urjc.es | Achieved chiral resolution (Rs = 1.59) in 6.5 minutes. urjc.es |
| Chiral LC | Chirobiotic T2 column (25 cm) nih.gov | Methanol, acetic acid, triethylamine nih.gov | Separated levo and dextro isomers in raw materials. nih.gov |
| Chiral CE | Sulfated beta-cyclodextrin nih.gov | Not specified | Baseline separation of atropine enantiomers and tropic acid. nih.gov |
Spectrometric Detection Methods for Quantitative Analysis (e.g., UV, Fluorescence)
In conjunction with chromatographic separation, spectrometric detectors provide the means for quantitative analysis. The choice of detector depends on the sensitivity and selectivity required for the specific research application.
For hyoscyamine analysis, UV absorbance is a common detection method. A multilaboratory study demonstrated the use of UV detection at 220 nm for the quantification of atropine (hyoscyamine) sulfate in various commercial products. nih.gov HPLC methods often utilize UV detection, with Primesep columns being compatible with this approach for hyoscyamine analysis. sielc.com
Fluorescence detection offers enhanced sensitivity and selectivity for certain compounds. A method was developed for the identification and estimation of hyoscyamine isomers using fluorescence detection with excitation at 255 nm and emission at 285 nm. nih.govresearchgate.net A comparative study found that for linearity, average recoveries were 100.0% with UV absorbance detection and 99.9% with fluorescence detection, with relative standard deviations of 1.1% and 1.2%, respectively, indicating excellent performance for both. researchgate.netresearchgate.net The combination of LC with both UV and fluorescence detection provides a robust analytical toolkit for the comprehensive analysis of this compound in research. nih.gov
Reference Standards and Impurity Profiling in Academic Synthesis and Formulation Research
The quality, safety, and efficacy of a pharmaceutical product are fundamentally linked to the purity of its active pharmaceutical ingredient (API). In the context of academic synthesis and the development of novel formulations for this compound, the use of reference standards and the comprehensive profiling of impurities are indispensable practices. These analytical methodologies ensure the identity, strength, and purity of the compound, forming the bedrock of reproducible and reliable research.
Certified Reference Materials (CRMs) are critical for these analytical applications. sigmaaldrich.com They are highly characterized materials that serve as a benchmark for qualitative and quantitative analyses. sigmaaldrich.com For hyoscyamine and its related substances, CRMs are produced in accordance with international standards such as ISO 17034 and ISO/IEC 17025, ensuring their traceability and reliability. sigmaaldrich.comlgcstandards.com These standards are essential for a variety of applications, including the development and validation of analytical methods, quality control testing during synthesis, and the calibration of analytical instruments. sigmaaldrich.com
Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance. These impurities can originate from various sources, including the synthetic route (e.g., starting materials, by-products, intermediates), degradation of the API, or contamination during formulation and storage. Even small amounts of certain impurities can impact the therapeutic properties of the final product.
In the synthesis of this compound, potential impurities can include related alkaloids, enantiomeric impurities, and degradation products. For instance, norhyoscyamine, also known as Hyoscyamine USP Related Compound A or Hyoscyamine EP Impurity E, is a known related substance. sigmaaldrich.comaxios-research.comaxios-research.com Given that hyoscyamine is the levo-isomer of atropine, the presence of its dextro-isomer is a critical purity parameter, as the therapeutic activity is primarily associated with the levo-form. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of this compound and its impurities. researchgate.net Specific methods have been developed to achieve challenging separations, such as the resolution of stereoisomers. One such method utilizes a specialized chiral column (e.g., a Chirobiotic T2 column) with a mobile phase consisting of methanol, acetic acid, and triethylamine. researchgate.netnih.gov Detection is often carried out using fluorescence, which provides high sensitivity. researchgate.netnih.gov This technique can effectively separate hyoscyamine from its dextro-isomer and other related compounds like scopolamine hydrobromide and homatropine methylbromide. researchgate.netnih.gov
The table below summarizes key impurities and related compounds relevant to the analysis of this compound.
Table 1: Impurities and Related Compounds in Hyoscyamine Research
| Compound Name | Alternate Name(s) | Type / Potential Source | Typical Analytical Method |
|---|---|---|---|
| Norhyoscyamine | Hyoscyamine EP Impurity E; Hyoscyamine USP Related Compound A sigmaaldrich.comaxios-research.com | Synthesis-related impurity | HPLC sigmaaldrich.com |
| Atropine | DL-Hyoscyamine medchemexpress.com | Racemic mixture; potential enantiomeric impurity | Chiral HPLC researchgate.netnih.gov |
| 7-hydroxyhyoscyamine | Atropine impurity E | Degradation/metabolic product | HPLC |
| Apoatropine | Degradation product | HPLC axios-research.com | |
| Scopolamine | Hyoscine | Related natural alkaloid | HPLC researchgate.netnih.gov |
Detailed research into the stability of hyoscyamine has also been conducted, as degradation can be a significant source of impurities in formulated products. nih.gov Such studies help in establishing appropriate storage conditions and shelf-life for both the API and its finished dosage forms. The findings from these advanced analytical methodologies are crucial for academic researchers to ensure the integrity of their synthetic and formulation work, paving the way for consistent and reliable scientific outcomes.
Preclinical Research Models and Methodologies
In Vitro Studies on Isolated Tissues and Cells
In vitro methodologies provide a controlled environment to study the direct effects of hyoscyamine (B1674123) methylbromide on specific tissues and cells, isolating its mechanism of action from systemic influences.
The antispasmodic properties of hyoscyamine methylbromide are extensively studied on various smooth muscle tissues. As an anticholinergic agent, it competitively antagonizes the effects of acetylcholine (B1216132) at muscarinic receptors, leading to muscle relaxation.
Gastrointestinal Tract: Studies on isolated segments of the gastrointestinal tract, such as the guinea pig or rabbit ileum, are fundamental in demonstrating the antispasmodic effects of anticholinergic compounds. nih.gov In these preparations, the compound is shown to inhibit smooth muscle contractions induced by muscarinic agonists like acetylcholine. researchgate.net For instance, atropine (B194438), the racemic form of hyoscyamine, has been shown to inhibit both electrically- and drug-evoked contractions in guinea-pig ileum preparations. researchgate.net Homatropine (B1218969) methylbromide, another related compound, also demonstrates inhibitory effects on the muscarinic actions of acetylcholine on smooth muscle. nih.gov This research confirms the compound's ability to reduce gastrointestinal propulsive motility by blocking postganglionic cholinergic nerves. researchgate.netresearchgate.netbioline.org.br
Urinary Bladder: The relaxant effect on the detrusor muscle of the urinary bladder is a key area of investigation. In vitro studies using bladder tissue strips demonstrate that anticholinergic agents reduce the tone of the detrusor smooth muscle. fao.org Quaternary ammonium (B1175870) compounds, such as trospium (B1681596) chloride, have a documented effect on detrusor hyperactivity in in-vitro studies. medscape.com This action is mediated by the blockade of muscarinic receptors that are responsible for normal and hyperactive bladder contractions. medscape.comresearchgate.net
Bronchi: The effects on bronchial smooth muscle are evaluated in isolated tracheal or bronchial ring preparations. Anticholinergic agents like hyoscyamine are known to control excessive tracheal and bronchial secretions. researchgate.netnih.gov Related quaternary anticholinergic compounds have been shown in preclinical models to inhibit M3 receptors at the smooth muscle, leading to bronchodilation. futurelearn.com This bronchodilatory effect is crucial for understanding its potential utility in respiratory applications.
Uterus: The influence on uterine smooth muscle has also been explored. Related anticholinergic agents, such as hyoscine butylbromide, have been shown to exert a relaxing effect on the smooth muscle of the uterus in vitro. researchgate.net Studies on various medicinal plant extracts have also identified compounds capable of inhibiting acetylcholine-induced uterine contractions, suggesting a mechanism involving muscarinic receptor antagonism. fao.org
The cardiac effects of this compound are investigated using isolated heart preparations, such as the Langendorff-perfused heart, or specific tissues like the sinoatrial (SA) and atrioventricular (AV) nodes. researchgate.netresearchgate.netresearchgate.net The primary mechanism involves the blockade of M2 muscarinic receptors, which are predominant in the heart.
In isolated rabbit sino-atrial node preparations, bradycardic agents are studied for their effects on the action potential firing rate. Studies on isolated cat myocardial preparations have demonstrated that tropane (B1204802) alkaloids like atropine possess negative chronotropic (rate-reducing) properties at certain concentrations. Blockade of M2 receptors on the sinoatrial node by atropine can lead to tachycardia. However, a paradoxical bradycardia has also been observed, which may be due to the blockade of M1 receptors on postganglionic parasympathetic neurons at lower concentrations.
In vitro models of exocrine glands, such as isolated salivary gland cells, are used to study the antisecretory effects of this compound. The compound inhibits secretions from salivary, bronchial, and sweat glands by blocking muscarinic receptors on these cells. researchgate.net Muscarinic receptor activation typically stimulates gland secretion; therefore, antagonists like hyoscyamine and its derivatives effectively reduce these secretions. researchgate.netfuturelearn.com
Cardiac Muscle and Sinoatrial/Atrioventricular Node Studies
In Vivo Studies in Non-Human Animal Models
A range of mammalian models is employed to assess the various pharmacological actions of hyoscyamine and its related compounds.
| Animal Model | Type of Study / Assay | Key Findings | Citation |
|---|---|---|---|
| Rabbits | Antinociception (Conjunctival Reflex Test) | R-(+)-Hyoscyamine potentiated the local anesthetic effect, demonstrating an antinociceptive action. | researchgate.netresearchgate.net |
| Rats | Toxicity (LD50) | The LD50 for hyoscyamine was determined to be 375 mg/kg. | researchgate.netresearchgate.netnih.gov |
| Rats | Receptor Affinity (pA2) | Affinity for M2 (atrium) and M3 (ileum) receptor subtypes was determined for R-(+)- and S-(-)-hyoscyamine. | researchgate.net |
| Mice | Antinociception (Hot-plate, Writhing tests) | Atropine produced analgesia at specific dose ranges. | researchgate.net |
These models are crucial for bridging the gap between in vitro findings and potential human applications. For instance, the rabbit conjunctival reflex test provided evidence for the antinociceptive properties of R-(+)-hyoscyamine. researchgate.net Toxicity studies in rats have established critical safety parameters like the median lethal dose (LD50). researchgate.netbioline.org.brnih.gov Furthermore, receptor affinity studies using tissues from rats have helped to quantify the interaction of hyoscyamine isomers with different muscarinic receptor subtypes. researchgate.net
Following administration in animal models, hyoscyamine sulfate (B86663) is absorbed and distributed throughout the body. researchgate.netnih.gov However, the key feature of this compound is its quaternary structure, which significantly limits its ability to cross the blood-brain barrier. This property ensures that its effects are largely confined to the periphery, avoiding the central nervous system side effects associated with its tertiary amine parent compound.
The peripheral effects observed in animal models are consistent with its in vitro actions. These include the inhibition of gastrointestinal propulsive motility and a reduction in gastric, pharyngeal, and tracheal secretions. researchgate.netresearchgate.netbioline.org.brnih.gov Animal reproduction studies with hyoscyamine have not been conducted. researchgate.netnih.gov
Comparative Pharmacological Studies of Hyoscyamine Methylbromide
Comparison with Other Anticholinergic Agents and Tropane (B1204802) Alkaloids
The pharmacological profile of hyoscyamine (B1674123) methylbromide is best understood in the context of its relationship to other compounds that also interfere with the parasympathetic nervous system. These comparisons highlight differences in potency, selectivity, and systemic effects, largely influenced by their chemical structures.
Atropine (B194438) and Scopolamine (B1681570)
Hyoscyamine is the levorotatory (l-) isomer of atropine, with atropine itself being a racemic mixture of d- and l-hyoscyamine (B7768854). mdpi.comresearchgate.net The pharmacological activity of atropine is primarily attributed to its l-isomer, which is significantly more potent than the dextrorotatory (d-) isomer. mdpi.comnih.gov Consequently, hyoscyamine possesses approximately twice the anticholinergic potency of atropine on a weight-for-weight basis. drugs.com
Scopolamine (also known as hyoscine) is another naturally occurring tropane alkaloid. mmsl.cz Comparatively, hyoscyamine has been reported to have 98% of the anticholinergic power of atropine, while scopolamine has 92% of atropine's antimuscarinic potency. wikipedia.org However, a key differentiator lies in their effects on the central nervous system (CNS). As tertiary amines, both atropine and scopolamine can cross the blood-brain barrier, leading to potential CNS side effects such as delirium or drowsiness. mmsl.cz In contrast, hyoscyamine methylbromide, as a quaternary ammonium (B1175870) compound, has a limited ability to penetrate the CNS, thereby minimizing such central effects. nih.gov
While both atropine and scopolamine are considered non-selective antagonists of all five muscarinic receptor subtypes (M1-M5), some studies suggest nuances in their binding affinities. wikipedia.orgnih.gov Atropine shows the highest affinity for M1 receptors, followed by M2 and M3, with weaker affinity for M4 and M5. nih.gov Scopolamine demonstrates strong affinity for M1-M4 subtypes. nih.gov Some research has suggested that hyoscyamine may be a selective M2 receptor antagonist, though other sources report it potently antagonizes all five muscarinic receptor subtypes. wikipedia.org
Table 1: Comparative Properties of this compound, Atropine, and Scopolamine
| Feature | This compound | Atropine | Scopolamine (Hyoscine) |
|---|---|---|---|
| Chemical Structure | Quaternary ammonium compound | Tertiary amine (racemic mixture of d/l-hyoscyamine) | Tertiary amine |
| Relative Potency | Higher than atropine | Standard reference | Slightly less potent than atropine |
| CNS Penetration | Low | High | High |
| Receptor Selectivity | Primarily muscarinic antagonist; some reports of M2 selectivity, others non-selective wikipedia.orgnih.gov | Non-selective muscarinic antagonist (M1 > M2/M3 > M4/M5) nih.gov | Non-selective muscarinic antagonist (Strong affinity for M1-M4) nih.gov |
| Primary Isomer | Levo-isomer of hyoscyamine | Levo-isomer (l-hyoscyamine) is the active component mdpi.com | Levo-isomer |
Other Synthetic and Semisynthetic Anticholinergics
The development of synthetic and semisynthetic anticholinergics has aimed to produce compounds with greater selectivity for specific tissues, thereby reducing systemic side effects.
Homatropine (B1218969) Methylbromide: A quaternary derivative of homatropine, this compound, like this compound, is used for its peripheral anticholinergic effects. drugbank.com Homatropine itself is less potent and has a shorter duration of action compared to atropine. wikipedia.org Studies comparing homatropine with other anticholinergics have noted its similar affinity for muscarinic receptors in the stomach and atria. nih.gov The methylation to a quaternary amine restricts its passage across the blood-brain barrier. drugbank.com
Anisotropine Methylbromide: Also known as octatropine methylbromide, this is another quaternary ammonium muscarinic antagonist. iiab.me It was initially promoted for its specificity to the gastrointestinal tract, although this selectivity has been questioned in later studies. iiab.me
Butylscopolamine (Hyoscine Butylbromide): This semisynthetic derivative of scopolamine is a quaternary ammonium compound, which, due to its chemical structure, is poorly absorbed orally and does not readily cross the blood-brain barrier. nih.govwikipedia.org This minimizes the central nervous system effects typically associated with scopolamine. wikipedia.org Its primary action is as a peripherally acting antispasmodic on the smooth muscle of the gastrointestinal and genitourinary tracts. researchgate.netresearchgate.net
Clidinium (B1194167) Bromide: A synthetic quaternary ammonium anticholinergic, clidinium has a pronounced antispasmodic and antisecretory effect on the gastrointestinal tract. drugbank.com It functions by inhibiting the muscarinic actions of acetylcholine (B1216132) at postganglionic parasympathetic neuroeffector sites. drugbank.com It is often used in combination with other agents for gastrointestinal disorders. drugs.comresearchgate.net
Table 2: Comparison with Other Synthetic/Semisynthetic Anticholinergics
| Compound | Chemical Class | Key Pharmacological Features |
|---|---|---|
| Homatropine Methylbromide | Quaternary Ammonium | Less potent than atropine; peripherally acting. drugbank.comwikipedia.org |
| Anisotropine Methylbromide | Quaternary Ammonium | Peripherally acting antispasmodic. iiab.me |
| Butylscopolamine | Quaternary Ammonium | Semisynthetic derivative of scopolamine; does not cross the blood-brain barrier, primarily a peripheral antispasmodic. nih.govwikipedia.org |
| Clidinium Bromide | Quaternary Ammonium | Synthetic anticholinergic with antispasmodic and antisecretory effects on the GI tract. drugbank.com |
Differential Pharmacological Effects on Specific Organ Systems and Receptor Subtypes
This compound, as a muscarinic antagonist, exerts its effects across various organ systems innervated by the parasympathetic nervous system. drugbank.com Its quaternary structure, however, leads to more pronounced peripheral versus central effects compared to its tertiary amine counterparts. nih.gov
The antagonism of muscarinic receptors in smooth muscle results in reduced gastrointestinal motility and peristalsis, making it effective for providing symptomatic relief of spasms. drugs.comdrugbank.com It also decreases the secretion of stomach fluids, including acid. medlineplus.gov In the respiratory tract, it can reduce secretions from the pharynx, trachea, and bronchi. drugs.com
Studies comparing various atropine-like drugs have shown that quaternary compounds, such as this compound, have a lesser effect on the iris and ciliary muscle of the eye compared to their effects on salivary secretion and sweating than tertiary amines like atropine. nih.gov This difference is attributed to the difficulty with which quaternary compounds penetrate cellular membranes. nih.gov The effects on heart rate, salivary secretion, and sweating tend to have a faster onset and shorter duration than the effects on vision. nih.gov
The selectivity of hyoscyamine for muscarinic receptor subtypes is a subject of ongoing research with some conflicting reports. While some studies describe hyoscyamine as a non-selective antagonist that competitively blocks M1, M2, M3, M4, and M5 receptors, other evidence suggests a degree of selectivity. wikipedia.orgdrugbank.com For instance, some research indicates that hyoscyamine preferentially binds to M2 receptors. wikipedia.orgnih.gov In contrast, studies on guinea pig atria (rich in M2 receptors) and ileum (rich in M3 receptors) found no significant difference in the affinity of hyoscyamine isomers for the receptors in these two tissues, which is consistent with the low selectivity reported for atropine. nih.gov
Table 3: Effects of this compound on Organ Systems
| Organ System | Pharmacological Effect | Underlying Mechanism |
|---|---|---|
| Gastrointestinal Tract | Reduced motility, decreased gastric acid secretion, antispasmodic effect. drugbank.commedlineplus.gov | Antagonism of M3 receptors in smooth muscle and secretory glands. |
| Respiratory System | Reduction of bronchial and tracheal secretions. drugs.com | Blockade of muscarinic receptors in secretory glands. |
| Cardiovascular System | Increased heart rate (tachycardia). drugbank.com | Blockade of M2 receptors in the sinoatrial node. |
| Genitourinary Tract | Relaxation of bladder smooth muscle. medlineplus.gov | Antagonism of M3 receptors in the bladder. |
| Exocrine Glands | Decreased salivation and sweating. nih.gov | Blockade of muscarinic receptors in salivary and sweat glands. |
| Eye | Mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation), though less pronounced than tertiary amines. nih.gov | Blockade of muscarinic receptors in the iris sphincter and ciliary muscle. |
Enzymatic and Metabolic Research in Non Human Systems
Metabolism Pathways in Non-Human Organisms
In non-human systems, a primary metabolic pathway for hyoscyamine (B1674123) is its hydrolysis into tropine (B42219) and tropic acid. drugbank.comnih.gov This breakdown is a key step in the degradation of the compound. In rabbits, for instance, serum carboxylesterase is responsible for cleaving the ester bond of atropine (B194438) (a racemic mixture of D- and L-hyoscyamine) to yield these two components. nih.gov However, this specific enzymatic activity has not been observed in the serum of humans. nih.gov
Furthermore, bacterial species have demonstrated the ability to utilize atropine as a sole source of carbon, and in some cases nitrogen, by hydrolyzing it into its constituent alcohol (tropine) and acid (tropic acid) components. asm.org This process is facilitated by an inducible esterase. asm.org
In addition to hydrolysis, other metabolic transformations occur. Following intravenous administration in animal models, metabolites such as noratropine (B1679849) (formed through N-demethylation), atropine-N-oxide, tropine, and tropic acid have been identified. nih.govfda.gov
Role of Esterase Enzymes in Stereoselective Degradation in Animal Tissues
Esterase enzymes play a crucial role in the stereoselective degradation of hyoscyamine in animal tissues. The pharmacological activity of tropane (B1204802) alkaloids is known to be stereoselective, with the S-(-)-isomer of hyoscyamine being significantly more potent than the R-(+)-isomer. mdpi.com This difference in potency is attributed to the stereospecific interaction with muscarinic receptors.
Biosynthetic Enzyme Characterization
The biosynthesis of hyoscyamine and its subsequent conversion to other tropane alkaloids involves several key enzymes that have been characterized in various plant species.
Hyoscyamine 6β-hydroxylase (H6H) is a critical enzyme in the biosynthetic pathway of scopolamine (B1681570), catalyzing the hydroxylation of hyoscyamine to 6β-hydroxyhyoscyamine and its subsequent epoxidation to scopolamine. nih.govrsc.orgscirp.org This enzyme, a 2-oxoglutarate-dependent dioxygenase, has been isolated and characterized from several scopolamine-producing plants, including Datura metel, Atropa belladonna, and Brugmansia sanguinea. nih.govrsc.orgnih.gov
Studies on the recombinant H6H from D. metel revealed that the enzyme was capable of converting hyoscyamine to scopolamine, although the epoxidase activity was lower than the hydroxylase activity. nih.gov The enzyme's affinity for its substrates, hyoscyamine and 2-oxoglutarate, was determined with Km values of 50μM for each. nih.gov
Characterization of H6H from A. belladonna (AbH6H) showed that its catalytic efficiency, particularly for the second oxidation step (epoxidation), was relatively low, which may explain the lower scopolamine content in this species compared to others. nih.gov Research on H6H from Brugmansia sanguinea (BsH6H) indicated that its hydroxylase activity is approximately 40-fold higher than its epoxidase activity, with a substrate affinity comparable to other H6H homologues (Km ~ 60 μM). rsc.org
Another important enzyme in the biosynthesis of hyoscyamine is hyoscyamine dehydrogenase (HDH) . Research has identified a gene from Atropa belladonna, named AbHDH, which encodes for this enzyme. researchgate.net Enzymatic assays have shown that AbHDH can both reduce hyoscyamine aldehyde to produce hyoscyamine and oxidize hyoscyamine to form hyoscyamine aldehyde under different conditions. researchgate.net
The conversion of littorine (B1216117) to hyoscyamine aldehyde is catalyzed by littorine mutase (CYP80F1) , which is then reduced to hyoscyamine. mdpi.comresearchgate.net This rearrangement of the phenyllactate moiety of littorine is a key step in the formation of the tropic acid portion of hyoscyamine. basicmedicalkey.com
Table of Research Findings on Hyoscyamine-Related Enzymes
| Enzyme | Source Organism | Function | Key Findings |
|---|---|---|---|
| Hyoscyamine 6β-hydroxylase (H6H) | Datura metel | Catalyzes hydroxylation of hyoscyamine and its epoxidation to scopolamine. nih.gov | Km for hyoscyamine and 2-oxoglutarate is 50μM. nih.gov |
| Hyoscyamine 6β-hydroxylase (H6H) | Atropa belladonna | Converts (-)-hyoscyamine to scopolamine in two steps. nih.gov | Low catalytic efficiency for the second oxidation step. nih.gov |
| Hyoscyamine 6β-hydroxylase (H6H) | Brugmansia sanguinea | Catalyzes the last two steps in scopolamine biosynthesis. rsc.org | Hydroxylase activity is ~40-fold higher than epoxidase activity; Km ~ 60 μM. rsc.org |
| Hyoscyamine Dehydrogenase (HDH) | Atropa belladonna | Reduces hyoscyamine aldehyde to hyoscyamine and vice-versa. researchgate.net | Overexpression increased hyoscyamine and scopolamine production. researchgate.net |
| Littorine Mutase (CYP80F1) | Various Solanaceae | Rearranges littorine to form hyoscyamine aldehyde. mdpi.comresearchgate.net | A key step in the formation of the tropic acid moiety of hyoscyamine. basicmedicalkey.com |
| Hyoscyamine Acylhydrolase | Rabbit Liver | Hydrolyzes (-)-hyoscyamine to tropine and (-)-tropic acid. nih.gov | Stereospecific for the (-)-enantiomer. nih.gov |
Historical and Evolving Research Perspectives on Tropane Alkaloids
This article explores the historical and evolving research perspectives on tropane (B1204802) alkaloids, with a specific focus on the chemical compound Hyoscyamine (B1674123) Methylbromide.
Future Research Directions and Unexplored Avenues
Advanced Studies in Receptor Pharmacology and Ligand Bias for Quaternary Tropane (B1204802) Alkaloids
Hyoscyamine (B1674123) methylbromide functions as a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). mdpi.com There are five subtypes of mAChRs (M1-M5), and their widespread distribution throughout the body contributes to the broad range of effects and potential side effects of non-selective antagonists. mdpi.comnih.gov Future research is increasingly focused on moving beyond simple antagonism towards more sophisticated pharmacological interactions with these receptors.
A key area of investigation is the concept of ligand bias , also known as biased agonism or functional selectivity. nih.govnih.gov This phenomenon describes the ability of a ligand to stabilize specific receptor conformations, thereby preferentially activating certain intracellular signaling pathways over others. nih.govnih.gov For a quaternary tropane alkaloid, this could mean designing a molecule that, for instance, effectively blocks pro-contractile signals at the M3 receptor in smooth muscle while having less impact on other signaling cascades that might lead to side effects. Developing biased antagonists for mAChRs holds the promise of creating drugs with greater therapeutic precision and fewer on-target adverse effects. nih.gov
Another advanced pharmacological approach involves the development of allosteric modulators . Unlike traditional antagonists that compete with acetylcholine at the orthosteric binding site, allosteric modulators bind to a distinct, less conserved site on the receptor. nih.govmdpi.com This can subtly change the receptor's conformation, either enhancing (positive allosteric modulator) or diminishing (negative allosteric modulator) the effect of the endogenous ligand, acetylcholine. nih.gov Research into bis-quaternary ammonium (B1175870) compounds has already identified allosteric activity at mAChRs. mdpi.com Future studies could engineer quaternary tropane alkaloids to act as allosteric modulators, potentially achieving a higher degree of receptor subtype selectivity due to the lower conservation of allosteric sites compared to the highly conserved orthosteric site. mdpi.com
| Receptor Interaction Concept | Potential Advantage for Quaternary Tropane Alkaloids | Relevant Research Area |
| Ligand Bias | Activation of only a subset of signaling pathways, leading to fewer on-target side effects. nih.govnih.gov | Development of biased antagonists with tailored signaling profiles. |
| Allosteric Modulation | Higher potential for subtype selectivity due to binding at less conserved receptor sites. mdpi.commdpi.com | Design of molecules that modulate acetylcholine's natural activity rather than blocking it completely. |
| Bitopic/Dualsteric Ligands | Combination of high affinity from orthosteric binding with the selectivity of allosteric binding. researchgate.net | Synthesis of hybrid molecules that bridge both the orthosteric and allosteric sites on a receptor. |
Novel Synthetic Approaches and Derivatization Strategies for Enhanced Selectivity
The chemical structure of hyoscyamine, with its tropane core, offers multiple sites for modification to improve its pharmacological properties. nih.gov Modern synthetic chemistry provides several innovative pathways for creating derivatives with enhanced selectivity.
One promising and environmentally conscious approach is the electrochemical N-demethylation of tropane alkaloids. rsc.orgresearchgate.netrsc.org This method allows for the efficient synthesis of nortropane derivatives, such as noratropine (B1679849), which are crucial intermediates for the semi-synthesis of other important quaternary ammonium anticholinergics like ipratropium (B1672105) bromide. rsc.orgrsc.org This technique avoids the use of hazardous reagents and toxic solvents often required in traditional chemical synthesis. researchgate.netrsc.org
| Synthetic Strategy | Description | Key Advantage |
| Electrochemical N-demethylation | Removes the methyl group from the nitrogen of the tropane ring using electrochemistry. rsc.orgresearchgate.net | "Green" chemistry approach; creates valuable precursors for other pharmaceuticals. rsc.org |
| Vinyl Aziridine (B145994) Rearrangement | Constructs the core 8-azabicyclo[3.2.1]octane skeleton, allowing for late-stage functionalization. nih.govacs.org | High versatility for creating a diverse library of tropane analogues with modifications at key positions (N8, C3, C6, C7). nih.govacs.org |
| Chiral Derivatization | Reaction of enantiomers with a chiral agent to form diastereomers that can be separated. text2fa.irnih.gov | Essential for isolating the more pharmacologically active S-(-)-hyoscyamine from its less active R-(+)-enantiomer. nih.gov |
Furthermore, novel strategies for building the tropane skeleton itself are being developed. For example, a general approach that utilizes the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine rearrangement, enables the synthesis of the tropane core in just a few steps. acs.org Crucially, this method allows for late-stage functionalization , where different chemical groups can be added to various positions (N8, C3, C6, C7) late in the synthetic sequence. nih.govacs.org This flexibility is invaluable for structure-activity relationship (SAR) studies aimed at discovering derivatives with improved selectivity.
Another critical aspect of enhancing selectivity is the separation of stereoisomers. The therapeutic properties of hyoscyamine are primarily attributed to the levo-isomer, S-(-)-hyoscyamine. nih.gov Future research will continue to refine chiral derivatization techniques, where the enantiomers are reacted with a chiral reagent to form diastereomers. text2fa.irnih.gov These diastereomers have different physical properties and can be more easily separated using standard chromatographic methods, ensuring the final product has the highest possible isomeric purity and, therefore, therapeutic potency. text2fa.ir
Investigation of Uncharacterized Biological Interactions in Preclinical Models
While the primary mechanism of action for hyoscyamine methylbromide is antagonism of muscarinic receptors, its full biological profile may be more complex. Future preclinical research aims to uncover and characterize less-understood interactions that could lead to new therapeutic applications or a better understanding of its side-effect profile.
Quaternary ammonium anticholinergics are generally thought to have minimal central nervous system (CNS) effects due to their poor penetration of the blood-brain barrier. nih.gov However, some research suggests that at high doses, tropane alkaloids can interact with other receptor systems. For example, studies have shown that atropine (B194438) and scopolamine (B1681570) can inhibit nicotinic acetylcholine receptors and even 5-HT3 (serotonin) receptors at high concentrations. fao.orginhn.org The extent to which a quaternary derivative like this compound might engage in these "off-target" interactions, particularly at the peripheral level, is not fully characterized and warrants further investigation in preclinical models.
Emerging research is also exploring novel CNS-related effects of tropane alkaloids that are independent of their classical receptor targets. A recent study investigated the ability of several tropane-containing compounds to act as psychoplastogens , promoting structural neuroplasticity in cultured cortical neurons. acs.org This effect was found to be independent of the 5-HT2A receptor, a common target for classic psychedelics, suggesting a novel mechanism of action. acs.orgnih.gov Exploring whether peripherally-restricted quaternary derivatives could have indirect effects on the CNS or direct effects on the peripheral nervous system that promote neuronal health is an intriguing and unexplored avenue.
Development of Targeted Delivery Systems in Experimental Animal Models
A major goal in modern pharmacology is to deliver a drug specifically to its site of action, thereby maximizing efficacy and minimizing systemic side effects. For a compound like this compound, this means concentrating its action in tissues such as the gastrointestinal tract or bladder, while avoiding even its peripheral side effects elsewhere.
One of the most promising strategies is the development of prodrugs . A prodrug is an inactive or less active derivative of a drug that is converted into the active form in the body, ideally at the target site. nih.govcbspd.com For tertiary amines and their quaternary salts, various prodrug approaches are being explored. For instance, labile quaternary ammonium salts can be derivatized through aldehyde-linked moieties that reduce their solubility. google.com This change in physical properties can lead to more gradual dissolution and a sustained release of the active parent drug following chemical or enzymatic cleavage in vivo. google.comgoogle.com Such systems could be designed for sustained release in the gastrointestinal tract, which would be beneficial for treating conditions like irritable bowel syndrome.
Another advanced delivery strategy involves the use of liposomes and other nanoparticles. benthamdirect.com Liposomes are microscopic vesicles that can encapsulate drugs. Recent studies have explored functionalizing the surface of liposomes with quaternary ammonium compounds (QACs). nih.govscienceopen.com While much of this research has focused on antimicrobial applications, the principle can be adapted for targeted drug delivery. For example, liposomes containing QACs have been evaluated in animal models for treating melanoma and colon cancer, demonstrating that encapsulation can reduce toxicity to non-cancerous cells while concentrating the therapeutic agent. nih.gov Future preclinical models could investigate liposomal formulations of this compound to target it to specific organs or tissues.
The concept of "soft drugs" is also highly relevant. Soft anticholinergics are designed to be active locally but are structured to be rapidly hydrolyzed into inactive, non-toxic metabolites upon entering systemic circulation. acs.orgingentaconnect.com This approach has been successfully demonstrated in animal models, where soft anticholinergic analogues caused pupil dilation in rabbit eyes with a significantly shorter duration than traditional agents and without causing effects in the contralateral eye, indicating a lack of systemic absorption. ingentaconnect.com Designing a soft version of this compound could be a powerful strategy for localized therapies.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying hyoscyamine methylbromide in plant extracts or biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard for quantifying tropane alkaloids like this compound. For example, HPLC with external standardization via peak area measurement ensures precision in plant tissue analysis . GC-MS, optimized for alkaloid profiling, provides high sensitivity for low-concentration detection in complex matrices . Researchers should validate methods using certified reference materials and include triplicate runs to account for instrumental variability.
Q. How should researchers design experiments to assess the anticholinergic activity of this compound in vitro?
- Methodological Answer : In vitro receptor binding assays using muscarinic acetylcholine receptor (mAChR)-expressing cell lines are critical. Competitive displacement studies with radiolabeled antagonists (e.g., [³H]-N-methylscopolamine) can quantify binding affinity (Ki values). Dose-response curves should be generated under controlled pH and temperature conditions to mimic physiological environments. Anticholinergic potency is often compared to atropine as a positive control .
Advanced Research Questions
Q. What genetic engineering approaches have been employed to enhance the biosynthesis of tropane alkaloids like this compound in plant cultures?
- Methodological Answer : Overexpression of key biosynthetic enzymes, such as hyoscyamine 6β-hydroxylase (H6H) and ornithine decarboxylase (ODC), in root cultures or hairy root systems has been shown to increase alkaloid yields. For instance, transgenic Atropa belladonna lines with H6H overexpression demonstrated a 3.7-fold increase in scopolamine (a downstream metabolite) . CRISPR/Cas9-mediated editing of regulatory genes (e.g., transcription factors in the tropane pathway) offers precision in metabolic flux redirection.
Q. How can researchers investigate the role of ATP-binding cassette (ABC) transporters in this compound tolerance using transgenic cell lines?
- Methodological Answer : Heterologous expression of ABC transporters (e.g., yeast PDR5) in plant cell cultures allows mechanistic studies. Fluorescence microscopy and viability assays (e.g., Evans blue staining) can assess transporter-mediated tolerance. For example, tobacco BY-2 cells expressing PDR5 showed 35% reduced hyoscyamine-induced cell death compared to controls . Parallel RNA-seq analysis identifies co-regulated detoxification genes.
Data Analysis and Experimental Design
Q. What statistical approaches are appropriate for analyzing the effects of environmental stressors on this compound accumulation in plant tissues?
- Methodological Answer : A completely randomized design (CRD) with ANOVA and post-hoc Duncan’s multiple range test (p < 0.05) is standard for comparing treatment means. SAS or R software enables multivariate analysis of factors like calcium fertilization or light exposure . Researchers must report effect sizes and confidence intervals to contextualize biological significance beyond p-values.
Q. What considerations are critical when formulating a research question to study the metabolic pathways of this compound?
- Methodological Answer : A well-defined hypothesis should bridge gaps identified in literature reviews (e.g., unclear regulatory nodes in tropane biosynthesis). The scope must balance specificity (e.g., "How does jasmonate signaling modulate this compound biosynthesis?") with feasibility. Pilot studies using hairy root cultures or mutant lines help refine methodologies before large-scale experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
